2-(Pyrimidin-2-yloxy)benzonitrile
Overview
Description
2-(Pyrimidin-2-yloxy)benzonitrile is a chemical compound with the molecular formula C11H7N3O . It has a molecular weight of 197.2 .
Molecular Structure Analysis
The molecular structure of 2-(Pyrimidin-2-yloxy)benzonitrile contains a total of 22 bonds, including 15 non-H bonds, 13 multiple bonds, 1 rotatable bond, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 1 nitrile (aromatic), and 1 Pyrimidine .Scientific Research Applications
Pharmaceutical Intermediates
One of the primary applications of 2-(Pyrimidin-2-yloxy)benzonitrile derivatives is in the synthesis of pharmaceutical intermediates. For instance, a study detailed the synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, a significant intermediate in the production of diarylpyrimidine HIV-1 reverse transcriptase inhibitors. This process involves a series of reactions starting from 2-thiouracil, demonstrating the compound's role in developing medications targeting HIV (Ju Xiu-lia, 2015).
Fungicidal Activities
Another application lies in the synthesis of novel benzothiophene-fused Pyrido[1,2-a]pyrimidine derivatives, which have shown promising fungicidal activities. These compounds were prepared via a Pictet-Spengler reaction, followed by Thorpe-Ziegler isomerization, and exhibited high inhibition rates against several fungi, demonstrating the potential for agricultural applications (Jiao Xu et al., 2018).
Antimicrobial and Antitumor Activities
Derivatives of 2-(Pyrimidin-2-yloxy)benzonitrile also display significant antimicrobial and antitumor activities. A study highlighted the synthesis and biological evaluation of 4-(hydroxyimino)arylmethyl diarylpyrimidine analogues as potential non-nucleoside reverse transcriptase inhibitors against HIV. These compounds showed moderate to excellent activity against the wild-type virus, with one compound identified as particularly active (Xiao-qing Feng et al., 2010).
Imaging and Diagnostic Applications
Additionally, the compound has been utilized in the development of radiotracers for imaging. An example is the radiosynthesis of a fluorine-18 labeled derivative for imaging AMPA receptors using positron emission tomography (PET), which demonstrated good brain uptake in mice. This application suggests potential in neurological research and diagnosis (Gengyang Yuan et al., 2016).
properties
IUPAC Name |
2-pyrimidin-2-yloxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O/c12-8-9-4-1-2-5-10(9)15-11-13-6-3-7-14-11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWUEBTUQAVVSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OC2=NC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694983 | |
Record name | 2-[(Pyrimidin-2-yl)oxy]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00694983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrimidin-2-yloxy)benzonitrile | |
CAS RN |
1159822-29-3 | |
Record name | 2-[(Pyrimidin-2-yl)oxy]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00694983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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